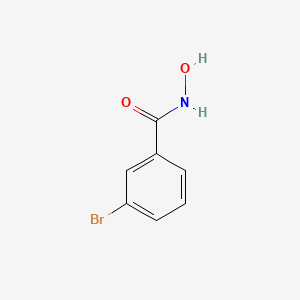
3-bromo-N-hydroxybenzamide
Overview
Description
3-bromo-N-hydroxybenzamide is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Metabolism in Soil Microorganisms
Research has shown that certain soil microorganisms can metabolize related compounds to 3-bromo-N-hydroxybenzamide, such as the herbicide bromoxynil. For instance, a study revealed that Klebsiella pneumoniae subsp. ozaenae could convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the liberated ammonia as a nitrogen source (McBride et al., 1986).
2. Herbicide Degradation
The degradation of bromoxynil, a compound related to this compound, has been studied extensively. One research found that a bacterium, Flexibacterium strain BR4, could degrade bromoxynil, identifying 3,5-dibromo-4-hydroxybenzamide as a degradation product (Smith & Cullimore, 1974).
3. Impact on Water Treatment Processes
Investigations into the behavior of bromoxynil in water treatment processes found that only a small percentage is degraded after pre-adaptation of activated sludge. The hydrolysis products include 3,5-dibromo-4-hydroxybenzamide (Luther et al., 1985).
4. Photosynthetic Inhibition
Brominated derivatives similar to this compound, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been found to inhibit photosynthetic electron transport. This suggests a potential application in studying photosynthetic processes and developing related inhibitors (Kráľová et al., 2013).
5. Antimicrobial Properties
Research on N-hydroxybenzamide derivatives has indicated potential antimicrobial applications. For instance, novel 2-amino-N-hydroxybenzamide derivatives have shown antibacterial and antifungal activities, indicating a possible avenue for developing new antimicrobial agents (Mahesh et al., 2015).
Safety and Hazards
Future Directions
3-bromo-N-hydroxybenzamide has gained interest in scientific research due to its unique properties and potential applications in various fields. For instance, derivatives of this compound have shown potential as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer .
Mechanism of Action
Target of Action
This compound is a derivative of benzamide, and benzamides have been found to have a wide range of biological applications in medicine and as pesticides . .
Mode of Action
Benzamides, in general, have been found to exhibit various physiological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects
Result of Action
As a derivative of benzamide, it may share some of the physiological activities exhibited by other benzamides, such as antitumor, antidiabetic, antiviral, and anti-cancer effects . .
Biochemical Analysis
Biochemical Properties
3-bromo-N-hydroxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic substitution reactions, particularly at the benzylic position . The nature of these interactions often involves the formation of resonance-stabilized carbocations, which can further participate in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress responses in skin cells, enhancing the level of reduced glutathione . This indicates its potential role in protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can participate in free radical bromination reactions, where it abstracts hydrogen atoms to form radicals . These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form resonance-stabilized intermediates is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. For example, the compound’s stability in different environmental conditions can affect its efficacy in biochemical assays . Long-term studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it could potentially cause toxic or adverse effects. Studies have shown that the compound’s effects are dose-dependent, and careful dosage optimization is required to avoid toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to inhibit glycolytic and mitochondrial metabolism in cancer cells, highlighting its potential as an anticancer agent . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its localization and accumulation can significantly influence its biochemical activity. The compound’s solubility and partition coefficient are important factors that determine its distribution within biological systems .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-N-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVYIMXUQABVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567496 | |
| Record name | 3-Bromo-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2593-28-4 | |
| Record name | 3-Bromo-N-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



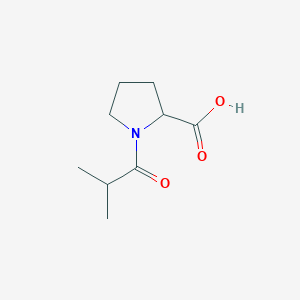
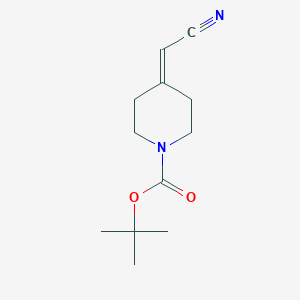
![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)
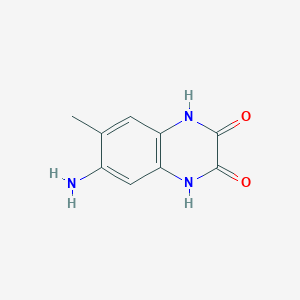

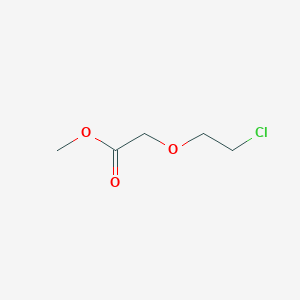
![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)
![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)


![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)
![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

